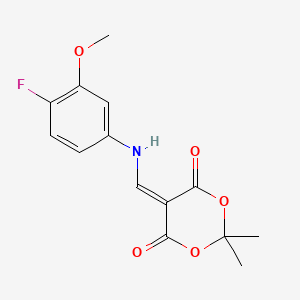

5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.:

Cat. No.: VC18792876

Molecular Formula: C14H14FNO5

Molecular Weight: 295.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14FNO5 |

|---|---|

| Molecular Weight | 295.26 g/mol |

| IUPAC Name | 5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Standard InChI | InChI=1S/C14H14FNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-10(15)11(6-8)19-3/h4-7,16H,1-3H3 |

| Standard InChI Key | BYHMSSWOZYVBJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reflects its intricate structure:

-

Fluorinated aromatic ring: A 4-fluoro-3-methoxy-substituted phenyl group enhances electron-withdrawing properties, influencing reactivity.

-

Methyleneamine bridge: Connects the aromatic ring to the dioxane-dione core, enabling conjugation and stabilizing charge distribution.

-

Dioxane-dione moiety: Derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), this segment provides a rigid, bicyclic framework that facilitates cycloaddition and nucleophilic substitution reactions .

Key Structural Identifiers:

| Property | Value | Source |

|---|---|---|

| InChIKey | BYHMSSWOZYVBJW-UHFFFAOYSA-N | |

| Canonical SMILES | CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C | |

| PubChem CID | 69720494 |

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the dioxane-dione’s polarity .

-

Stability: Sensitive to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis protocols .

Synthesis and Reaction Mechanisms

Multi-Step Synthesis Protocol

The compound is synthesized through a sequence of reactions optimized for yield and purity :

-

Formation of the Methyleneamine Bridge:

-

Cyclization:

-

Purification:

-

Recrystallization from ethanol/water mixtures achieves >95% purity.

-

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | THF, 70°C, 12h | 75–80% |

| Cyclization | Triethylamine, RT, 6h | 85–90% |

Mechanistic Insights

The fluorinated aromatic ring directs electrophilic substitution reactions meta to the methoxy group, while the dioxane-dione’s electron-deficient core participates in [4+2] cycloadditions, as demonstrated in pyrimidine nucleoside syntheses .

Applications in Medicinal Chemistry

Biological Activity Profiling

-

Enzyme Inhibition: Preliminary studies suggest activity against tyrosine kinases, potentially disrupting VEGF signaling pathways in cancer cells .

-

Antimicrobial Potential: Structural analogs exhibit moderate inhibition of bacterial dihydrofolate reductase (DHFR), though the parent compound’s efficacy remains under investigation .

Drug Intermediate Utility

The compound serves as a scaffold for synthesizing uridine-5-carboxylic acid derivatives, which are precursors to antiviral and anticancer agents . For example:

-

Bromo-Decarboxylation: Treatment with bromosuccinimide yields 5-bromouracil analogs, which integrate into DNA to induce apoptosis in rapidly dividing cells .

Comparative Analysis with Related Compounds

Structural Isomers and Bioactivity

Comparative data highlight the impact of substituent positioning on biological activity:

The 3-fluoro-4-methoxy isomer exhibits enhanced potency due to improved hydrophobic interactions with kinase active sites.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorine and methoxy groups to optimize pharmacokinetic properties.

-

In Vivo Toxicity Profiling: Address solubility limitations via prodrug strategies (e.g., phosphate ester formulations) .

-

Computational Modeling: Molecular dynamics simulations to predict binding affinities for novel targets, such as COVID-19 main protease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume